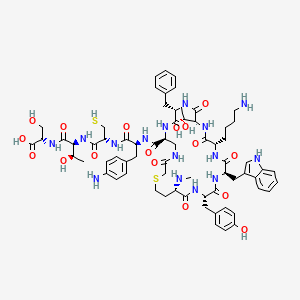
Unii-QM5ysf1QO1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P2045 is a synthetic peptide analog of somatostatin, a neuropeptide that regulates the endocrine system and affects neurotransmission and cell proliferation. P2045 is specifically designed to bind with high affinity to somatostatin receptor subtype 2 (SSTR2), which is upregulated in various types of tumors, including pancreatic and lung cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
P2045 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The peptide sequence of P2045 includes a chelating sequence that forms stable complexes with metal radioisotopes and an SSTR-binding pharmacophore—the Tyr-D-Trp-Lys-Thr peptide sequence .
Industrial Production Methods
The industrial production of P2045 involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product. For therapeutic applications, P2045 is labeled with radioisotopes such as rhenium-188 or technetium-99 .
Chemical Reactions Analysis
Types of Reactions
P2045 undergoes several types of chemical reactions, including:
Binding Affinity: P2045 binds with high affinity to SSTR2, which is essential for its targeted therapeutic effects.
Common Reagents and Conditions
Rhenium-188: Used for therapeutic labeling of P2045, providing high-energy beta radiation for targeted radiotherapy.
Technetium-99: Used for diagnostic imaging, providing gamma radiation suitable for imaging applications.
Major Products Formed
188 Re-P2045 (Tozaride): A therapeutic compound delivering cytotoxic beta radiation to target tumor cells.
99m Tc-P2045: An imaging agent used for diagnostic purposes.
Scientific Research Applications
P2045 has several scientific research applications, including:
Cancer Therapy: P2045 is used in targeted radiotherapy for treating tumors that overexpress SSTR2, such as pancreatic and lung cancers
Diagnostic Imaging: P2045 labeled with technetium-99 is used for imaging tumors, allowing for precise localization and monitoring of cancer progression.
Endocrine Research: P2045’s ability to bind to somatostatin receptors makes it a valuable tool for studying the endocrine system and its regulation.
Mechanism of Action
P2045 exerts its effects by binding with high affinity to SSTR2, which is overexpressed in certain tumors. Upon binding, P2045 delivers cytotoxic radiation (when labeled with rhenium-188) directly to the tumor cells, causing cell death. This targeted approach minimizes damage to surrounding healthy tissues . The molecular targets involved include the G-protein-coupled somatostatin receptors, particularly SSTR2 .
Comparison with Similar Compounds
Similar Compounds
Octreotide: Another somatostatin analog used for treating neuroendocrine tumors.
Lanreotide: A long-acting somatostatin analog used for similar therapeutic purposes.
Uniqueness of P2045
P2045 is unique due to its high affinity for SSTR2 and its ability to form stable complexes with metal radioisotopes, making it highly effective for both therapeutic and diagnostic applications . Unlike other somatostatin analogs, P2045 is specifically optimized for radioisotope binding, enhancing its efficacy in targeted radiotherapy and imaging .
Properties
CAS No. |
259746-53-7 |
|---|---|
Molecular Formula |
C68H91N15O17S2 |
Molecular Weight |
1454.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[(6S,9S,12S,15S,18R,21S,24S)-15-(4-aminobutyl)-9-benzyl-12-[(1R)-1-hydroxyethyl]-21-[(4-hydroxyphenyl)methyl]-18-(1H-indol-3-ylmethyl)-24-(methylamino)-3,8,11,14,17,20,23-heptaoxo-1-thia-4,7,10,13,16,19,22-heptazacyclohexacosane-6-carbonyl]amino]-3-(4-aminophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C68H91N15O17S2/c1-36(85)56-66(97)78-50(27-38-11-5-4-6-12-38)61(92)79-52(64(95)76-49(28-39-16-20-42(70)21-17-39)62(93)81-54(34-101)65(96)83-57(37(2)86)67(98)80-53(33-84)68(99)100)32-73-55(88)35-102-26-24-46(71-3)58(89)75-48(29-40-18-22-43(87)23-19-40)60(91)77-51(30-41-31-72-45-14-8-7-13-44(41)45)63(94)74-47(59(90)82-56)15-9-10-25-69/h4-8,11-14,16-23,31,36-37,46-54,56-57,71-72,84-87,101H,9-10,15,24-30,32-35,69-70H2,1-3H3,(H,73,88)(H,74,94)(H,75,89)(H,76,95)(H,77,91)(H,78,97)(H,79,92)(H,80,98)(H,81,93)(H,82,90)(H,83,96)(H,99,100)/t36-,37-,46+,47+,48+,49+,50+,51-,52+,53+,54+,56+,57+/m1/s1 |
InChI Key |
XHSSOIYLVICPLQ-HXGXKZBXSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@@H](CNC(=O)CSCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC)C(=O)N[C@@H](CC5=CC=C(C=C5)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)O)CC6=CC=CC=C6)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(CNC(=O)CSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC)C(=O)NC(CC5=CC=C(C=C5)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)CC6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752791.png)
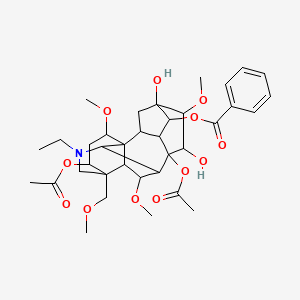
![(1S,2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B10752807.png)
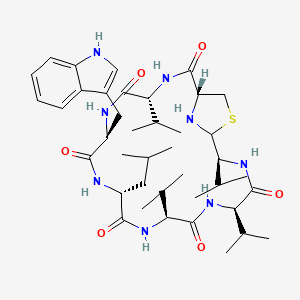
![2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B10752841.png)
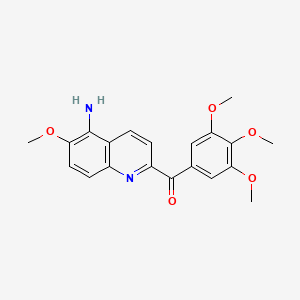
![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B10752848.png)
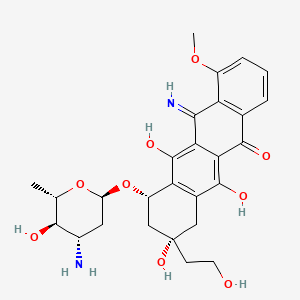
![(4aS,7E,7aS)-7-[[(4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752857.png)
![N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B10752860.png)
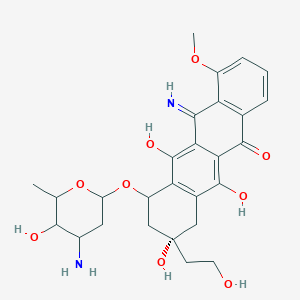
![(2R,10R)-3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B10752872.png)
![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B10752874.png)
![(2S,3S)-2-[4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide](/img/structure/B10752887.png)
